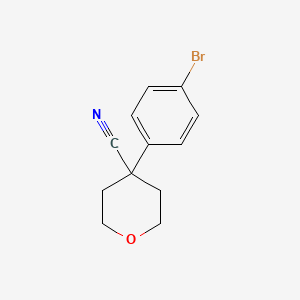

4-(4-Bromophenyl)oxane-4-carbonitrile

Description

4-(4-Bromophenyl)oxane-4-carbonitrile (CAS: 1000705-54-3) is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 4-bromophenyl group and a carbonitrile functional group. Its molecular weight is 266.13 g/mol, and it is typically stored at room temperature . The bromophenyl moiety contributes to its electron-withdrawing character, while the oxane ring provides conformational rigidity. This compound is primarily used in medicinal chemistry and materials science as a building block for synthesizing more complex molecules.

Properties

IUPAC Name |

4-(4-bromophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDNPILAONHWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Bromophenyl)oxane-4-carbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a six-membered oxane ring and a carbonitrile group. Its molecular formula is C₁₂H₁₂BrNO, with a molecular weight of approximately 266.14 g/mol. The presence of the bromophenyl group at the para position enhances its chemical reactivity and solubility, making it a candidate for various biological applications.

The compound's structure allows for diverse chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of functional groups significantly influences its reactivity, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO |

| Molecular Weight | 266.14 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Oxane ring, carbonitrile |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential anti-inflammatory and analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Studies

- Analgesic Activity : A study investigated the analgesic effects of compounds related to oxane structures. The results indicated that derivatives with similar functional groups exhibited significant analgesic activity in animal models, suggesting that this compound may have comparable effects .

- Antibacterial Properties : Related compounds have shown promising antibacterial activities against drug-resistant strains such as Acinetobacter baumannii. These findings highlight the potential of this compound in developing new antibacterial agents .

- Neuroprotective Effects : Research on structurally similar compounds has indicated neuroprotective properties, particularly in models of Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) suggests that derivatives of this compound could be explored for neurodegenerative conditions .

Research Findings

Recent investigations into the biological activity of similar compounds have yielded notable findings:

- Inhibition Studies : Compounds with similar structures showed IC50 values ranging from 0.09 μM to 3 μM against AChE, indicating strong inhibitory potential . This suggests that this compound may also exhibit significant enzyme inhibition.

- Toxicity Assessments : Acute toxicity studies conducted on related compounds using OECD protocols revealed median lethal doses (LD50) that inform safety profiles for further development .

Scientific Research Applications

Pharmaceutical Research

4-(4-Bromophenyl)oxane-4-carbonitrile serves as a reference standard in drug development. Its structural analogs have been investigated for potential anticancer and antimicrobial activities:

- Anticancer Activity : Studies have shown that bromophenyl derivatives can inhibit cancer cell proliferation. For instance, research on similar compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed further as an anticancer agent.

- Antimicrobial Properties : Compounds with cyano groups are often associated with antimicrobial activity. Preliminary investigations suggest that this compound may exhibit effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Charge Transport Properties : Due to its structural characteristics, it can be explored for use in optoelectronic devices where charge transport is critical.

- Liquid Crystal Applications : The compound's properties may also be beneficial in the development of liquid crystals for display technologies.

Synthesis and Biological Evaluation

A study synthesized several bromophenyl derivatives, including this compound, and evaluated their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

Antimicrobial Studies

Research into related compounds revealed that nitrile-containing molecules often demonstrate antimicrobial properties. For example, studies on similar cyano-functionalized compounds showed effectiveness against various bacterial strains, implying that this compound could possess similar capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxane Core

4-(Phenylsulfanyl)oxane-4-carbonitrile

- Structure : Replaces the 4-bromophenyl group with a phenylsulfanyl (-SPh) substituent.

- Applications : Likely used in thioether-linked polymer synthesis or as a ligand in catalysis.

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile

- Structure : Substitutes the 4-bromophenyl group with a 2-(trifluoromethyl)phenyl group.

- Properties : The electron-withdrawing trifluoromethyl group (-CF₃) increases lipophilicity (logP) and metabolic stability compared to the bromophenyl derivative. Molecular weight: 255.24 g/mol .

- Applications : Useful in fluorinated drug candidates targeting CNS disorders due to improved blood-brain barrier penetration .

4-(Dibenzylamino)oxane-4-carbonitrile

- Structure: Features a dibenzylamino (-N(Bn)₂) group instead of bromophenyl.

- Properties: The amino group introduces basicity (pKa ~8–10), enhancing water solubility in protonated forms. Molecular weight: 306.41 g/mol .

- Applications: Potential intermediate for amine-functionalized polymers or catalysts .

Heterocyclic Analogues with Carbonitrile Groups

3-(4-Bromophenyl)-5-oxo-2H-furan-4-carbonitrile

- Structure : Replaces the oxane ring with a furan ring and introduces a ketone group.

- Properties : The planar furan ring reduces steric hindrance, favoring π-π stacking interactions. Molecular weight: 261.07 g/mol .

- Safety : Requires stringent handling due to higher acute toxicity (GHS hazard classification unspecified in evidence) .

4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile

Cyclohexane-Based Derivatives

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

Key Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

- Electronic Effects : Bromine and trifluoromethyl groups enhance electrophilicity, making these compounds reactive in SNAr (nucleophilic aromatic substitution) reactions .

- Biological Activity: Quinoline derivatives (e.g., ) exhibit targeted bioactivity, whereas oxane analogs are more commonly utilized as inert scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.